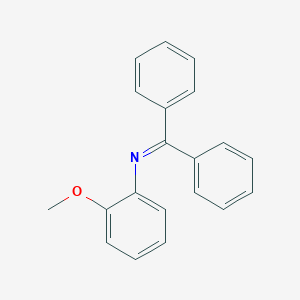
N-(diphenylmethylene)-2-methoxyaniline
Descripción general
Descripción
N-(diphenylmethylene)-2-methoxyaniline is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.4 g/mol. This compound is a Schiff base, which is a type of imine formed by the condensation of an aromatic aldehyde with an aromatic amine. Schiff bases are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(diphenylmethylene)-2-methoxyaniline can be synthesized through the condensation reaction between benzhydryl chloride and 2-methoxyaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the removal of hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(diphenylmethylene)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or oxides.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(diphenylmethylene)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-(diphenylmethylene)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Benzylidene-3-methoxyaniline: Similar structure with a methoxy group at a different position on the aromatic ring.
Uniqueness
N-(diphenylmethylene)-2-methoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 2-position enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C20H17NO |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NO/c1-22-19-15-9-8-14-18(19)21-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 |
Clave InChI |
WHEHWWKNECIKRN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B282926.png)
![N-{4-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-chlorobenzamide](/img/structure/B282927.png)
![2-chloro-N-{4-[4-methyl-5-({1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B282928.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{5-[(3-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B282930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B282931.png)

![N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B282934.png)

![N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B282937.png)
![2-({6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B282941.png)
![N-(2-{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282943.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
